CADD522 was discovered through a direct drug discovery approach aimed at identifying compounds that inhibit the DNA binding activity of RUNX2. It is classified as a transcription factor inhibitor, specifically targeting the RUNX family of proteins, which are critical in various biological processes, including cell growth and differentiation. The compound is cataloged under CAS number 199735-88-1 and has an IC50 value of approximately 10 nanomolar, indicating its high potency in inhibiting RUNX2 activity .
The synthesis of CADD522 involves several chemical reactions typically employed in organic chemistry to construct small molecules. While specific synthetic pathways are not detailed in the available literature, compounds like CADD522 are usually synthesized through:
Further technical details regarding the exact synthetic route may require proprietary information from research institutions or pharmaceutical companies involved in its development.
CADD522's molecular structure is characterized by its ability to interact specifically with the RUNX2 protein. Although precise structural data such as crystal structure is not provided in the current literature, it is known that CADD522 binds to the DNA binding domain of RUNX2, thereby inhibiting its transcriptional activity. The compound's molecular formula and structural representation can be derived from chemical databases or publications focusing on its synthesis and characterization.
CADD522 primarily functions through the inhibition of RUNX2-DNA binding, which leads to downstream effects on gene expression related to cancer progression. Key reactions include:
Experimental assays have demonstrated that treatment with CADD522 leads to decreased ATP levels in breast cancer cells, indicating its role in disrupting mitochondrial function alongside transcriptional inhibition .
The mechanism by which CADD522 exerts its effects involves several key processes:
These actions collectively contribute to its anti-tumor effects observed both in vitro and in vivo.
CADD522 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and delivery methods for potential clinical applications.
CADD522 has shown promise in various scientific applications, particularly within cancer research:
RUNX2 (Runt-related transcription factor 2) is a master transcriptional regulator that undergoes pathological reactivation in multiple cancers. In breast cancer, RUNX2 drives metastasis by upregulating matrix metalloproteinases (MMP13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (GLUT1), thereby enhancing extracellular matrix degradation, angiogenesis, and glycolytic switching [1] [4]. This metabolic reprogramming promotes the "Warburg effect," enabling cancer cells to favor glycolysis over oxidative phosphorylation even under oxygen-rich conditions [1]. In bone cancers, RUNX2 activation is particularly pronounced, where it hijacks embryonic developmental pathways to facilitate cell migration and lung metastasis [7] [9]. Genomic analyses of patient tumors reveal that RUNX2 overexpression correlates with advanced tumor grade and poor survival in both breast and primary bone cancers (osteosarcoma, Ewing sarcoma, chondrosarcoma), making it a high-value therapeutic target [3] [9].
Table 1: RUNX2-Regulated Oncogenic Pathways and Target Genes
Cancer Type | Key Target Genes | Biological Consequence | Clinical Correlation |
---|---|---|---|
Breast cancer | MMP13, VEGF, GLUT1 | Invasion, angiogenesis, metabolic reprogramming | Poor prognosis in luminal and TNBC subtypes [1] [4] |
Bone cancer (Osteosarcoma) | CTGF, OPN, COL1A1 | Cell migration, bone matrix remodeling | Lung metastasis; 5-year survival <42% [3] [9] |
Triple-negative breast cancer | LDHA, PDK1 | Glycolytic switching, lactate production | Early relapse; chemoresistance [1] [10] |
Direct inhibition of RUNX2-DNA binding presents a compelling strategy due to three key biological rationales:
CADD522 achieves this inhibition by sterically blocking the Runt domain (DNA-binding interface) of RUNX2, with in vitro studies confirming 90% suppression of DNA binding at 10 nM IC50 [6] [10]. Crucially, it upregulates RUNX2 protein levels while inhibiting its function—a paradoxical effect attributed to reduced degradation. This increases drug-target engagement while functionally neutralizing RUNX2 [1] [4].
Table 2: Comparative RUNX2 Targeting Approaches
Strategy | Mechanism | Limitations | CADD522 Advantage |
---|---|---|---|
RNA interference | RUNX2 mRNA degradation | Off-target effects; poor in vivo delivery | Small molecule stability; oral bioavailability [9] |
Dominant-negative mutants | Competitive Runt domain inhibition | Immunogenicity; delivery challenges | Non-peptidic; penetrates tumorspheres [1] |
Transcriptional repressors | Epigenetic silencing | Non-specific gene regulation | Selective RUNX2-DNA blockade (IC50=10 nM) [6] [10] |
CADD522 was identified through a structure-based drug design pipeline targeting the Runt domain of RUNX2:
Preclinical validation demonstrated nanomolar efficacy:
Table 3: CADD522 Discovery Pipeline
Stage | Method | Key Outcome | Reference |
---|---|---|---|
Target Identification | Genomic profiling of 19 bone cancer samples | RUNX2 activation in high-grade tumors | Green et al. 2023 [3] [9] |
Virtual Screening | Molecular docking of 200K compounds | 32 hits with ΔG < -9.5 kcal/mol | Kim et al. 2017 [1] [4] |
Biochemical Validation | D-ELISA; iCLIP sequencing | IC50=10 nM for RUNX2-DNA binding | MedChemExpress [6]; Kim et al. 2017 [1] |
In Vivo Efficacy | MMTV-PyMT mice; TNBC-PDX models | 75% tumor volume reduction; metastasis blockade | Kim et al. 2017 [1]; Adooq [8] |
CADD522 is advancing toward clinical trials, with formal toxicology assessments underway prior to MHRA approval [3] [9]. Its development marks the first RUNX2-targeted therapy with pan-applicability across breast and bone cancers.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1